1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1557979-67-5
VCID: VC7594674
InChI: InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10)
SMILES: CN1C2=C(C=CN=C2)C(=N1)N
Molecular Formula: C7H8N4
Molecular Weight: 148.169

1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine

CAS No.: 1557979-67-5

Cat. No.: VC7594674

Molecular Formula: C7H8N4

Molecular Weight: 148.169

* For research use only. Not for human or veterinary use.

1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine - 1557979-67-5

Specification

CAS No. 1557979-67-5
Molecular Formula C7H8N4
Molecular Weight 148.169
IUPAC Name 1-methylpyrazolo[3,4-c]pyridin-3-amine
Standard InChI InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10)
Standard InChI Key JIBAMKIHUHYOQY-UHFFFAOYSA-N
SMILES CN1C2=C(C=CN=C2)C(=N1)N

Introduction

Structural and Chemical Properties

Core Structure and Nomenclature

The compound features a bicyclic framework where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). The methyl group at the 1-position and the amine at the 3-position define its substitution pattern (Figure 1). Systematic nomenclature follows IUPAC rules, with CAS registry number 1556454-14-8 providing a unique identifier .

Physicochemical Characteristics

Key properties include a calculated LogP of -0.03, indicating moderate hydrophilicity, and a polar surface area of 57 Ų, suggesting favorable membrane permeability . The molecule contains 11 heavy atoms, 0 rotatable bonds, and 2 aromatic rings, contributing to its rigidity (Table 1) .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC7H8N4\text{C}_7\text{H}_8\text{N}_4
Molecular Weight148.16 g/mol
LogP-0.03
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds0

Synthesis and Manufacturing

Key Synthetic Routes

Applications in Biomedical Research

Kinase Inhibition

Derivatives of 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine exhibit affinity for kinase targets. PubChem CID 11710909 (a urea-linked analog) showed sub-micromolar activity in kinase inhibition assays, underscoring its potential in oncology .

Adenosine Receptor Antagonism

Structural analogs, such as 5-bromo-N-methyl variants, have been explored as selective A1_1 adenosine receptor antagonists with KiK_i values <10 nM . These findings align with QSAR models emphasizing the importance of the amine group for target engagement .

SupplierPurity (%)Pack SizePrice ($)
Enamine Ltd901 mg83
Enamine Ltd9020 mg123
CymitQuimica9550 mg645

Custom Synthesis

Bulk quantities (>100 mg) require direct negotiation with suppliers. AOBChem USA offers kilogram-scale production under GMP conditions, though lead times extend to 8–12 weeks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator